molecular formula C9H9FO B2510619 5-Fluoro-3-cyclopropylphenol CAS No. 1402666-87-8

5-Fluoro-3-cyclopropylphenol

Cat. No.: B2510619
CAS No.: 1402666-87-8
M. Wt: 152.168
InChI Key: XPUKOCHCVPJRTM-UHFFFAOYSA-N
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Description

5-Fluoro-3-cyclopropylphenol: is an organic compound with the molecular formula C9H9FO . It is characterized by a phenol ring substituted with a fluorine atom at the 5-position and a cyclopropyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-3-cyclopropylphenol typically involves the Suzuki-Miyaura coupling reaction . This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. This includes the use of high-efficiency catalysts, continuous flow reactors, and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-3-cyclopropylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Fluoro-3-cyclopropylphenol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of fluorine substitution on the biological activity of phenolic compounds. It is also used in the development of enzyme inhibitors and receptor modulators .

Medicine: Its unique structure allows for the exploration of new therapeutic agents with improved efficacy and selectivity .

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 5-Fluoro-3-cyclopropylphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. This leads to the modulation of biological pathways, including enzyme inhibition and receptor activation .

Comparison with Similar Compounds

Uniqueness: 5-Fluoro-3-cyclopropylphenol is unique due to the combination of the fluorine atom and the cyclopropyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

3-cyclopropyl-5-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c10-8-3-7(6-1-2-6)4-9(11)5-8/h3-6,11H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPUKOCHCVPJRTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=CC(=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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